
1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. This compound has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 selectively binds to the adenosine A2B receptor and blocks its activation by adenosine. This receptor is a G protein-coupled receptor that activates the cAMP signaling pathway. By blocking the activation of this pathway, this compound 1754 can modulate a variety of physiological processes.
Biochemical and Physiological Effects
This compound 1754 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound 1754 can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound 1754 can reduce inflammation, angiogenesis, and fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 in lab experiments is its selectivity for the adenosine A2B receptor. This allows researchers to study the specific role of this receptor in various physiological processes. However, one limitation of using this compound 1754 is its potential off-target effects. Researchers must carefully control for these effects to ensure that their results are specific to the adenosine A2B receptor.
Direcciones Futuras
There are several future directions for the use of 1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 in scientific research. One area of interest is the role of the adenosine A2B receptor in cancer progression. This compound 1754 has been shown to inhibit the proliferation of cancer cells, and further research could elucidate its potential as a therapeutic agent. Additionally, this compound 1754 could be used to study the role of the adenosine A2B receptor in other physiological processes, such as wound healing and tissue regeneration.
In conclusion, this compound 1754 is a selective antagonist of the adenosine A2B receptor that has gained attention in scientific research due to its potential applications in studying various physiological processes. Its selectivity for the adenosine A2B receptor allows researchers to study the specific role of this receptor in various processes, but careful control for off-target effects is necessary. Further research could elucidate its potential as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 can be synthesized using a multi-step process involving the reaction of 8-chlorotheophylline with 2-(2-piperidin-1-ylethylthio)ethanamine, followed by the addition of trimethylsilyl chloride and the deprotection of the resulting intermediate.
Aplicaciones Científicas De Investigación
1,3,9-Trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione 1754 has been widely used in scientific research as a tool to study the adenosine A2B receptor. This receptor is involved in a variety of physiological processes, including inflammation, angiogenesis, and immune response. By selectively blocking this receptor, researchers are able to study its specific role in these processes.
Propiedades
IUPAC Name |
1,3,9-trimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S/c1-17-12-11(13(21)19(3)15(22)18(12)2)16-14(17)23-10-9-20-7-5-4-6-8-20/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVYVMRTMPVMIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

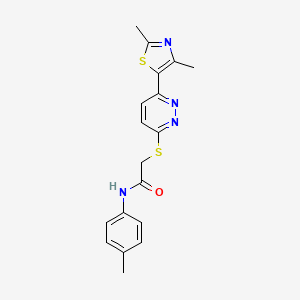

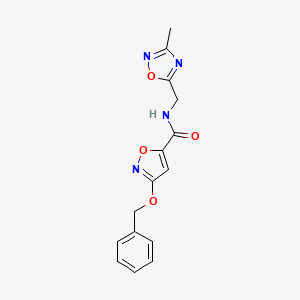
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(2,4-dichloroanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B2836147.png)
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2836148.png)
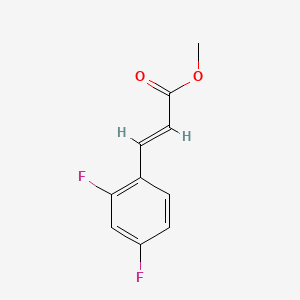

![benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2836155.png)
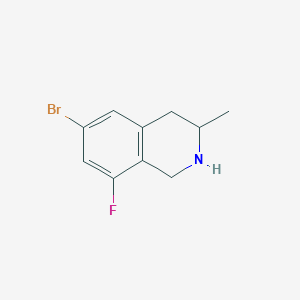
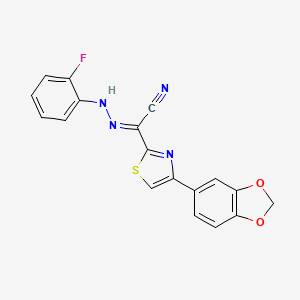
![3-[(6-Chloro-2-cyclopropylpyrimidin-4-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2836158.png)
![methyl 2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2836159.png)
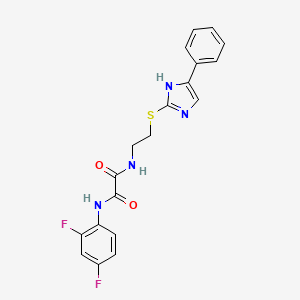
![Methyl (3R,4aR)-3-(iodomethyl)-1-oxo-4,5,6,7-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazine-4a-carboxylate](/img/structure/B2836162.png)